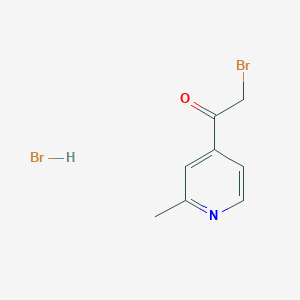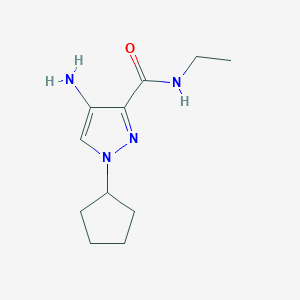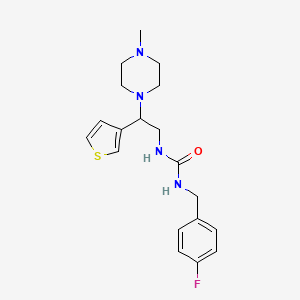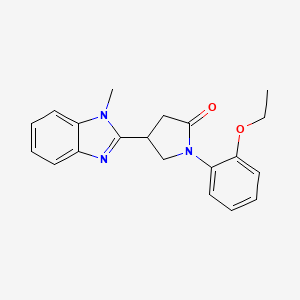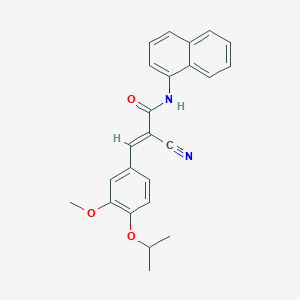
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide, also known as CAY10650, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide exerts its therapeutic effects by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a key role in the regulation of inflammation and tumor growth. By inhibiting PDE4, this compound reduces the levels of pro-inflammatory cytokines and increases the levels of anti-inflammatory cytokines, leading to a decrease in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. It has also been shown to have a positive effect on bone density and strength.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide in lab experiments is its specificity for PDE4, which allows for targeted inhibition of this enzyme. However, one limitation is that it may not be effective in all types of cancer or inflammation, and further research is needed to determine its efficacy in different disease models.
Orientations Futures
There are several future directions for research on (E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Another area of interest is its use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, where it may have a neuroprotective effect. Further research is also needed to determine its safety and efficacy in human clinical trials.
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various diseases. Its specificity for PDE4 makes it an attractive target for drug development, and further research is needed to determine its efficacy in different disease models and its potential use in combination with other therapies.
Méthodes De Synthèse
The synthesis of (E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide involves the reaction of 3-methoxy-4-(2-propen-1-yloxy)benzaldehyde with 2-cyano-N-(1-naphthyl)-3-(3,4-dihydroxyphenyl)propenamide in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory and anti-tumor properties in preclinical studies.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-16(2)29-22-12-11-17(14-23(22)28-3)13-19(15-25)24(27)26-21-10-6-8-18-7-4-5-9-20(18)21/h4-14,16H,1-3H3,(H,26,27)/b19-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTJVKBKBWOWST-CPNJWEJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


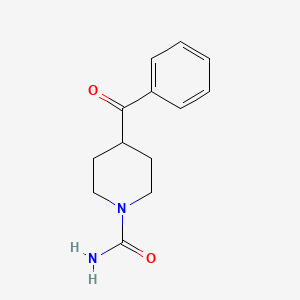
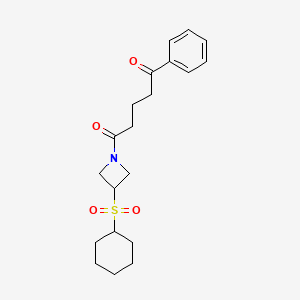
![N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-2-nitrobenzenesulfonohydrazide](/img/structure/B2366393.png)
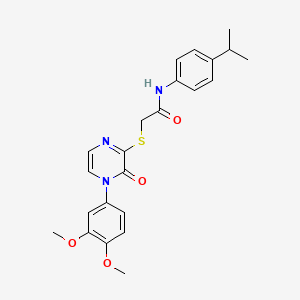
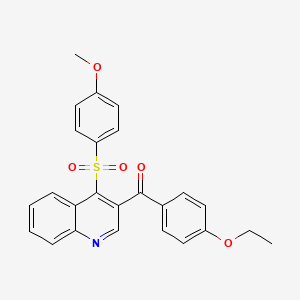
![1-((4-methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2366397.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-2-yl)methanone](/img/structure/B2366399.png)
